

An In-depth Technical Guide to the Material Safety of Aminopyridine Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Cat. No.: B581474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for aminopyridine compounds, focusing on the three main isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Aminopyridines are a class of chemical compounds that find use as intermediates in the synthesis of pharmaceuticals and dyes, as bird repellents, and as potassium channel blockers in medical research and treatment for conditions like multiple sclerosis.^[1] Their high toxicity necessitates a thorough understanding of their safety profiles for safe handling and use in a laboratory and manufacturing environment.

Hazard Identification and Classification

Aminopyridine compounds are classified as highly toxic and hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin absorption.^{[2][3]} Exposure can lead to a range of symptoms including headache, dizziness, nausea, respiratory distress, convulsions, and in severe cases, death.^{[3][4]}

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of these compounds. Below is a summary of the typical GHS classifications for the aminopyridine isomers.

GHS Hazard Classification	2-Aminopyridine	3-Aminopyridine	4-Aminopyridine
Acute Toxicity, Oral	Category 3 (Toxic if swallowed)[5][6]	Category 3 (Toxic if swallowed)[7]	Category 2 (Fatal if swallowed)[8][9]
Acute Toxicity, Dermal	Category 4 (Harmful in contact with skin)[5][6]	Category 3 (Toxic in contact with skin)[7][10]	Not Classified
Acute Toxicity, Inhalation	Not Classified	Category 3 (Toxic if inhaled)[7][10]	Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)[5][6]	Category 2 (Causes skin irritation)[7][10]	Category 2 (Causes skin irritation)[8][9]
Serious Eye Damage/Irritation	Category 2 (Causes serious eye irritation)[5]	Category 2 (Causes serious eye irritation)[7][10]	Category 2 (Causes serious eye irritation)[8][9]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)[6]	Category 3 (May cause respiratory irritation)[7][10]	Category 3 (May cause respiratory irritation)[8][9]
Hazardous to the Aquatic Environment (Chronic)	Category 2 (Toxic to aquatic life with long lasting effects)[5]	Not Classified	Category 2 (Hazardous to the aquatic environment)[8]

Physical and Chemical Properties

Understanding the physical and chemical properties of aminopyridines is crucial for safe storage, handling, and experimental design. These compounds are typically crystalline solids at room temperature.[3][11]

Property	2-Aminopyridine	3-Aminopyridine	4-Aminopyridine
CAS Number	504-29-0[6]	462-08-8[10]	504-24-5[8]
Molecular Formula	C ₅ H ₆ N ₂ [3]	C ₅ H ₆ N ₂ [7]	C ₅ H ₆ N ₂ [9]
Molecular Weight	94.12 g/mol [3]	94.12 g/mol [7]	94.12 g/mol [9]
Appearance	Slightly yellow crystals/chunks[3]	White to yellow-brown crystals[11]	Beige crystalline solid[12]
Melting Point	59 - 60 °C[3]	59 - 65 °C	155 - 158 °C[12]
Boiling Point	204 - 210 °C[3]	248 °C	273 °C[12]
Flash Point	92 °C / 197.6 °F[13]	190.4 °F[11]	156 °C[12]
Solubility in Water	Soluble[3]	> 1,000 g/L at 20 °C	Approx. 83 g/L at 20 °C[12]

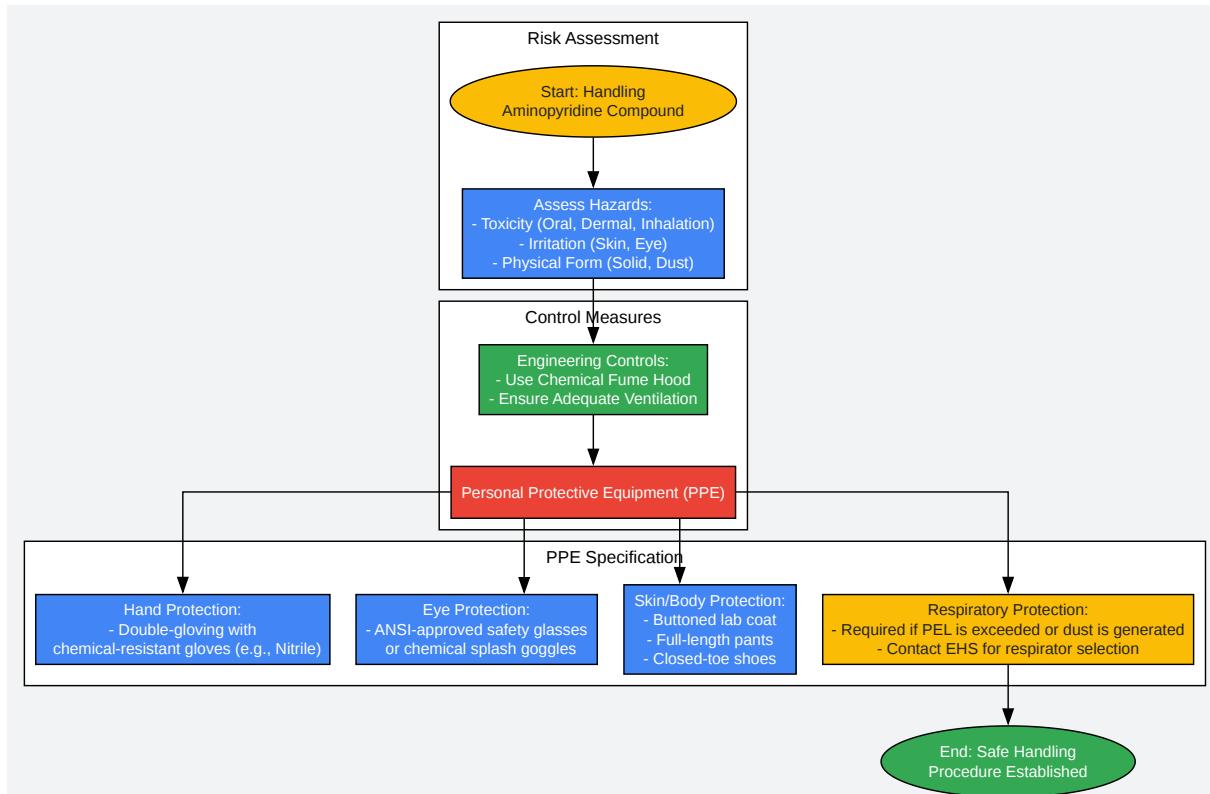
Toxicological Information

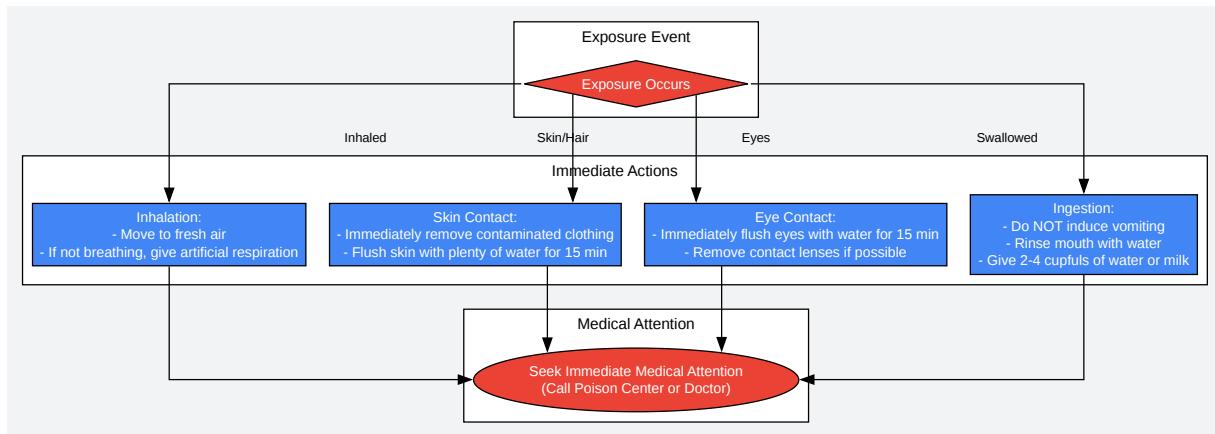
Aminopyridines are readily absorbed through the skin and gastrointestinal tract and are considered toxic by all routes of exposure.[2] Their mechanism of toxicity involves blocking voltage-gated potassium channels, which leads to enhanced neurotransmitter release and neuronal hyperexcitability.[1]

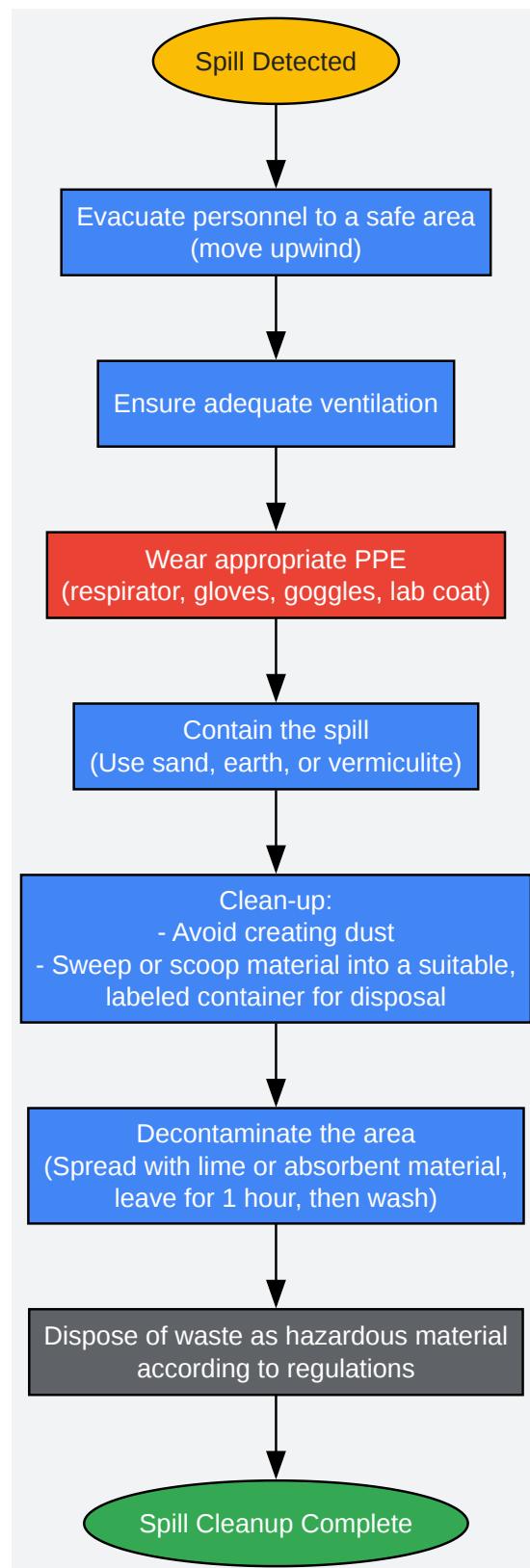
Compound	Test	Route	Species	Value
2-Aminopyridine	LD ₅₀	Dermal	Guinea Pig	500 mg/kg[2]
LC ₅₀ (96h)	-	Fish (Oryzias latipes)		11 mg/L
3-Aminopyridine	LD ₅₀	Intraperitoneal	Mouse	28 mg/kg[2]
LD ₅₀	Oral	Quail		178 mg/kg[2]
4-Aminopyridine	LD ₅₀	Oral	Rat	20 - 29 mg/kg[4] [14]
LD ₅₀	Oral	Dog		3.7 mg/kg[14]
LD ₅₀	Dermal	Rabbit		326 mg/kg[14]
LC ₅₀ (8-day dietary)	-	Japanese Quail		447 ppm[14]
LC ₅₀ (8-day dietary)	-	Mallard Duck		722 ppm[14]

Occupational Exposure Limits

To ensure worker safety, regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits.


Compound	Agency	Limit Type	Value
2-Aminopyridine	OSHA	PEL (8-hr TWA)	0.5 ppm (2 mg/m ³)[2] [15]
NIOSH		REL (10-hr TWA)	0.5 ppm (2 mg/m ³)[2] [16]
ACGIH		TLV (8-hr TWA)	0.5 ppm (1.9 mg/m ³) [2][16]
4-Aminopyridine	OSHA (Vacated PEL)	TWA	0.5 ppm (2 mg/m ³)[17]


TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.


Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with aminopyridine compounds. This includes the use of engineering controls, appropriate personal protective equipment (PPE), and established emergency procedures.

A systematic approach should be taken to control exposure. This involves working in designated areas, using certified chemical fume hoods, and wearing appropriate PPE.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. alkalimetals.com [alkalimetals.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 12. 4-Aminopyridine - Safety Data Sheet [chemicalbook.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 16. nj.gov [nj.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Material Safety of Aminopyridine Compounds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581474#material-safety-data-sheet-for-aminopyridine-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com